molecular formula C17H16N4O4 B2475025 N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 471263-94-2

N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2475025
CAS No.: 471263-94-2
M. Wt: 340.339
InChI Key: GEMWUBKVDFUHNE-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a nitrophenyl group with a tetrahydroquinoxalinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclization: Formation of the tetrahydroquinoxalinone ring through intramolecular cyclization.

    Acylation: Attachment of the acetamide group to the cyclized product.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, a suitable catalyst for cyclization, and acetic anhydride for acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using reagents like thionyl chloride or nucleophilic substitution with sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroquinoxalinone moiety may also play a role in modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: shares structural similarities with other nitrophenyl and quinoxalinone derivatives.

    N-(2-methyl-5-nitrophenyl)acetamide: Lacks the tetrahydroquinoxalinone moiety.

    2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: Lacks the nitrophenyl group.

Uniqueness

The combination of the nitrophenyl and tetrahydroquinoxalinone groups in this compound imparts unique chemical and biological properties that are not observed in its individual components or other similar compounds. This makes it a valuable compound for further research and development.

Biological Activity

N-(2-methyl-5-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic potentials based on diverse research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C17H17N3O4
  • Molecular Weight: 341.33 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the nitrophenyl moiety with the tetrahydroquinoxaline structure. The process often utilizes various reagents and conditions to ensure high yields and purity. For example, the reaction of 2-methyl-5-nitroaniline with appropriate acylating agents under controlled conditions leads to the formation of the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives of quinoxaline compounds show high potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In several assays measuring lipid peroxidation and free radical scavenging capabilities:

Compound% Inhibition (Lipid Peroxidation)IC50 (µM)
Cpd 187.68 ± 1.09>100
Cpd 277.57 ± 4.11>100
Cpd 367.88 ± 5.4868.86

These results suggest that the compound can effectively inhibit oxidative stress in cellular models .

Anti-HIV Activity

Quinoxaline derivatives have shown promise in inhibiting HIV replication by targeting reverse transcriptase. Studies have reported that certain analogs exhibit IC50 values in the low micromolar range against HIV strains . The mechanism appears to involve competitive inhibition at the enzyme's active site.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study involving a series of synthesized quinoxaline derivatives demonstrated their effectiveness against resistant strains of bacteria. The bioactivity was assessed using disk diffusion methods, revealing zones of inhibition comparable to standard antibiotics.
  • Case Study on Antioxidant Evaluation:
    In a cellular model using B16F10 melanoma cells, compounds were tested for cytotoxicity and antioxidant effects. The most potent compounds showed significant protection against oxidative damage without notable cytotoxicity at lower concentrations .

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-10-6-7-11(21(24)25)8-14(10)19-16(22)9-15-17(23)20-13-5-3-2-4-12(13)18-15/h2-8,15,18H,9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMWUBKVDFUHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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